molecular formula C14H16BrN3OS B11800391 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine

5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine

Cat. No.: B11800391
M. Wt: 354.27 g/mol
InChI Key: KOPZKEBIEQKLAL-UHFFFAOYSA-N
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Description

5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine is a thiazole-derived compound featuring a 4-bromobenzyl substituent at position 5 and a morpholino group at position 2 of the thiazole ring. Thiazoles are heterocyclic aromatic compounds known for their diverse biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties .

This compound’s design aligns with trends in medicinal chemistry, where bromine atoms are frequently used to enhance binding affinity through halogen bonding .

Properties

Molecular Formula

C14H16BrN3OS

Molecular Weight

354.27 g/mol

IUPAC Name

5-[(4-bromophenyl)methyl]-2-morpholin-4-yl-1,3-thiazol-4-amine

InChI

InChI=1S/C14H16BrN3OS/c15-11-3-1-10(2-4-11)9-12-13(16)17-14(20-12)18-5-7-19-8-6-18/h1-4H,5-9,16H2

InChI Key

KOPZKEBIEQKLAL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=C(S2)CC3=CC=C(C=C3)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine typically involves multiple steps, starting with the preparation of the bromobenzyl precursor. One common method involves the bromination of benzyl alcohol to form 4-bromobenzyl bromide . This intermediate is then reacted with morpholinothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium 2-iodo-5-methylbenzenesulfonate .

Industrial Production Methods

In an industrial setting, the production of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification methods such as crystallization and chromatography are employed to ensure the purity of the final product.

Mechanism of Action

The mechanism of action of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with enzymes and proteins, potentially inhibiting their activity. The morpholinothiazole core may also play a role in binding to biological targets, leading to various biochemical effects .

Comparison with Similar Compounds

Thiazole Derivatives

  • 4-(4-Bromophenyl)thiazol-2-amine derivatives (e.g., C18H16N3SBr ): Core Structure: Thiazole with a 4-bromophenyl group at position 4 and an amine at position 2. Activity: Demonstrated antimicrobial activity against bacterial and fungal strains, with moderate inhibition (e.g., 65% yield in synthesis, MIC values in the µg/mL range) . Key Difference: The absence of a morpholino group in these derivatives may limit solubility compared to the target compound.

Triazole Derivatives

  • 3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol : Core Structure: 1,2,4-triazole with a 4-bromobenzyl group at position 3 and a thiophene substituent. Activity: Antimicrobial activity against E. coli and S. aureus (zone of inhibition: 12–18 mm).

Oxadiazole Derivatives

  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) :
    • Core Structure : 1,3,4-oxadiazole with a 4-bromobenzylthio group and a trifluoromethylpyrazole substituent.
    • Activity : Exhibited fungicidal activity against Sclerotinia sclerotiorum (75% inhibition at 50 µg/mL) and herbicidal effects via SDH enzyme inhibition.
    • Key Difference : The oxadiazole ring’s electron-deficient nature contrasts with thiazole’s aromaticity, influencing redox properties and binding modes .

Imidazole Derivatives

  • 5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine : Core Structure: Imidazole with a 4-bromophenyl group and methyl substitution. Comparison: The imidazole ring’s basicity may enhance interactions with acidic residues in target proteins compared to thiazole .

ADME and Molecular Docking Insights

  • Morpholino Group: Enhances water solubility and bioavailability, as seen in kinase inhibitors like GDC-0941 .
  • Bromine Atom : Facilitates halogen bonding with protein targets (e.g., SDH in ’s docking study), improving binding affinity .
  • Thiazole Core : Offers balanced lipophilicity, aiding membrane penetration in antimicrobial applications .

Biological Activity

5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine is a synthetic compound with significant potential in pharmaceutical applications due to its diverse biological activities. This article explores its biological activity, including antiproliferative effects, mechanisms of action, and comparative studies with similar compounds.

Structural Overview

The compound features a thiazole ring, a morpholine moiety, and a bromobenzyl substituent. Its structural formula can be represented as CHBrNS, indicating the presence of bromine, nitrogen, sulfur, and carbon atoms. The thiazole ring is known for its diverse biological activities, while the morpholine structure contributes to the compound's solubility and potential pharmacological properties.

Antiproliferative Effects

Research indicates that 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation with IC50 values in the low micromolar range. A notable derivative, 7a, demonstrated an IC50 value of 1.73 μM against FaDu cells (HTB-43), indicating potent cytotoxicity .

The mechanisms underlying the biological activity of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine involve several pathways:

  • Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in cancer cells, effectively halting their proliferation.
  • Apoptosis Induction : Morphological changes consistent with apoptosis were observed through DAPI staining and acridine orange staining. Western blot analysis revealed increased levels of cleaved caspase-3 and LC3A/B, indicating activation of apoptotic pathways and autophagy .
  • Inhibition of Migration : The compound also demonstrated the ability to impair cell migration and colony formation in vitro, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesBiological Activity
2-Morpholino-thiazoleMorpholine and thiazoleAntimicrobial
4-Amino-thiazoleAmino group and thiazoleAntitumor
5-(Phenylmethyl)-2-morpholinothiazolPhenylmethyl and morpholineAnticancer
5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine Bromobenzyl, thiazole, morpholinePotent antiproliferative

The presence of the brominated benzyl group in 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine enhances its lipophilicity and potentially increases its biological activity compared to non-brominated variants.

Case Studies

Several case studies have highlighted the efficacy of 5-(4-Bromobenzyl)-2-morpholinothiazol-4-amine in preclinical settings:

  • Anticancer Study : In a study involving multiple cancer cell lines, this compound was found to significantly reduce cell viability and induce apoptosis in a dose-dependent manner.
  • Inflammatory Response : The compound exhibited selective inhibition of COX-2 over COX-1 in anti-inflammatory studies, suggesting dual anticancer and anti-inflammatory properties .

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